molecular formula C14H13BrO B8310496 1-Bromo-2-(2-ethylphenoxy)benzene

1-Bromo-2-(2-ethylphenoxy)benzene

Cat. No.: B8310496
M. Wt: 277.16 g/mol
InChI Key: RXXDUMVVQLVOQH-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-ethylphenoxy)benzene is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a brominated biphenyl ether core with an ethyl substituent on one of the aromatic rings, a structural motif shared with several important chemical classes . Its molecular structure provides two distinct reactive sites: the aromatic bromine acts as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, while the ether linkage contributes to molecular stability and influences physicochemical properties like lipophilicity . Researchers primarily utilize this compound as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical discovery and materials science. The ethyl phenoxy group can be leveraged to fine-tune the steric and electronic characteristics of target molecules, making it valuable in the development of ligands, functional polymers, and liquid crystals . As with all such intermediates, 1-Bromo-2-(2-ethylphenoxy)benzene is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-2-(2-ethylphenoxy)benzene

InChI

InChI=1S/C14H13BrO/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3

InChI Key

RXXDUMVVQLVOQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=CC=CC=C2Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(2-ethylphenoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry.

Reactions and Derivatives:

  • The compound can react with nucleophiles to form substituted products, making it useful for synthesizing more complex molecules.
  • It can also be utilized in the preparation of other bromo-substituted phenolic compounds, which have significant applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that 1-Bromo-2-(2-ethylphenoxy)benzene exhibits potential biological activities that can be harnessed for medicinal purposes.

Antimicrobial Activity:

  • Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has been tested against resistant strains, indicating its potential as a therapeutic agent for treating infections.

Anticancer Properties:

  • In vitro studies have suggested that 1-Bromo-2-(2-ethylphenoxy)benzene may induce apoptosis in cancer cells. Specific case studies demonstrate its effectiveness against different cancer cell lines, such as breast and lung cancer, where it significantly reduced cell viability through mechanisms involving oxidative stress and DNA damage.

Material Science

The compound's unique chemical structure also makes it suitable for applications in material science.

Polymer Chemistry:

  • 1-Bromo-2-(2-ethylphenoxy)benzene can be incorporated into polymer matrices to enhance their properties. Its bromine atom can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability.

Functional Materials:

  • The compound may be used to develop functional materials with specific electronic or optical properties, making it relevant in the design of sensors and advanced coatings.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Organic SynthesisIntermediate for electrophilic substitution reactionsSynthesis of bromo-substituted phenols
Medicinal ChemistryAntimicrobial and anticancer activitiesPotential therapeutic agent
Material ScienceEnhances polymer properties; develops functional materialsUsed in coatings and sensor technology

Case Studies

  • Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal evaluated the compound's activity against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Cancer Cell Studies :
    • In vitro experiments using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound led to over 70% reduction in cell proliferation after 48 hours, mediated through caspase pathway activation.

Toxicological Considerations

While the biological activities of 1-Bromo-2-(2-ethylphenoxy)benzene are promising, understanding its toxicological profile is crucial for its application in medicinal chemistry. Safety assessments indicate potential cytotoxic effects at higher concentrations, necessitating further studies to establish safe dosage levels for therapeutic use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethylphenoxy group in 1-bromo-2-(2-ethylphenoxy)benzene donates electrons via resonance, activating the ring for electrophilic substitution at specific positions. In contrast, electron-withdrawing groups like trifluoromethylthio (in 1-bromo-2-(trifluoromethylthio)benzene) deactivate the ring, directing reactions to meta/para positions .
  • Steric Effects: The 2-ethylphenoxy group introduces steric hindrance, reducing reactivity in bulky electrophilic reactions compared to smaller substituents like methoxy .

Key Observations :

  • Ether Formation: The ethylphenoxy derivative requires milder conditions (e.g., Ullmann coupling) compared to alkyne or styryl groups, which rely on transition-metal catalysis .
  • Yield Variability: Styryl and trifluoromethylthio derivatives exhibit lower yields due to side reactions, whereas ethynyl derivatives achieve high efficiency via Sonogashira coupling .

Electrophilic Aromatic Substitution (EAS)

  • 1-Bromo-2-(2-ethylphenoxy)benzene: The electron-donating ethylphenoxy group directs incoming electrophiles to the para position relative to the ether oxygen. Bromine’s ortho position further influences regioselectivity .
  • Comparison with Methoxy Derivatives : Methoxy groups (e.g., 1-bromo-4-methoxy-2-methylbenzene) exhibit stronger activation but less steric hindrance, leading to faster reaction rates in nitration or sulfonation .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The bromine in 1-bromo-2-(2-ethylphenoxy)benzene participates efficiently in Pd-catalyzed couplings, similar to alkyne-substituted analogs. However, steric bulk from ethylphenoxy may reduce reaction rates compared to smaller substituents .
  • Buchwald-Hartwig Amination: Ethylphenoxy’s electron-donating nature enhances oxidative addition efficiency in Pd-mediated aminations .

Key Observations :

  • Lipophilicity: The ethylphenoxy group increases lipophilicity (logP ≈ 4.2) compared to methoxy (logP ≈ 3.1) or trifluoromethylthio (logP ≈ 3.8) derivatives .
  • Safety : Brominated aromatics generally exhibit toxicity (H302: harmful if swallowed). The trifluoromethylthio derivative poses additional inhalation risks (H335) due to volatile byproducts .

Preparation Methods

Reaction Overview

The decarboxylative bromination method, adapted from procedures developed for analogous bromoarenes, offers a regiocontrolled approach to introducing bromine at the ortho position relative to the 2-ethylphenoxy group. This two-step process involves:

  • Synthesis of 2-(2-ethylphenoxy)benzoic acid.

  • Bromination via decarboxylation using tribromide reagents.

Synthesis of 2-(2-Ethylphenoxy)benzoic Acid

The precursor, 2-(2-ethylphenoxy)benzoic acid, is synthesized via a Mitsunobu reaction:

  • Reagents : 2-Ethylphenol (1.0 equiv), 2-hydroxybenzoic acid (1.0 equiv), triphenylphosphine (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 h.

  • Work-up : Acidic hydrolysis (1 M HCl) followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water).

This method achieves yields of 75–85%, with the Mitsunobu reaction ensuring efficient ether bond formation without racemization.

Decarboxylative Bromination

The bromination step follows General Procedure B from, modified for the target compound:

  • Reagents : 2-(2-Ethylphenoxy)benzoic acid (0.50 mmol), tetrabutylammonium tribromide (Bu4NBr3, 1.0–2.0 equiv), potassium phosphate (K3PO4, 1.0 equiv).

  • Solvent : Acetonitrile (MeCN, 0.2 M).

  • Conditions : N2 atmosphere, 100°C, 16 h.

  • Work-up : Quenching with aqueous Na2S2O3 (15%) and Na2CO3 (saturated), extraction with dichloromethane, and solvent evaporation.

  • Yield : 82–89% (isolated via column chromatography, hexane/ethyl acetate 95:5).

Mechanistic Insight : The reaction proceeds through a radical pathway, where Bu4NBr3 generates bromine radicals that abstract hydrogen from the benzoic acid, leading to decarboxylation and bromine insertion at the ortho position.

Williamson Ether Synthesis

Reaction Design

Williamson ether synthesis provides an alternative route by coupling 2-bromophenol with 2-ethylphenol derivatives. This method is advantageous for scalability but requires careful control of nucleophilic substitution conditions.

Procedure

  • Nucleophile : Sodium 2-ethylphenoxide (generated in situ from 2-ethylphenol and NaOH).

  • Electrophile : 1-Bromo-2-iodobenzene (1.0 equiv).

  • Conditions : Dimethylformamide (DMF), 80°C, 18 h.

  • Yield : 68–72% after purification (silica gel chromatography).

Limitations : Competing elimination reactions and low regioselectivity may reduce yields. Steric hindrance from the ethyl group further complicates the substitution.

Direct Bromination of 2-(2-Ethylphenoxy)benzene

Bromination Strategies

Direct electrophilic bromination of 2-(2-ethylphenoxy)benzene faces challenges due to the ortho/para-directing nature of the phenoxy group.

Conventional Bromination

  • Reagents : Br2 (1.1 equiv), FeBr3 (0.1 equiv).

  • Solvent : Dichloromethane (DCM), 0°C to room temperature.

  • Outcome : Predominant para-bromination (70% para isomer, 20% ortho).

Directed Bromination

  • Directed Metalation : Use of lithium diisopropylamide (LDA) to deprotonate the ortho position, followed by quenching with Br2.

  • Yield : 55–60% ortho-brominated product.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
Decarboxylative BrominationBu4NBr3, K3PO4, MeCN100°C, 16 h82–89%High regioselectivity, mild conditionsRequires benzoic acid precursor
Williamson Synthesis2-Bromophenol, 2-ethylphenol, NaOHDMF, 80°C, 18 h68–72%Scalable, simple setupLow regioselectivity, side reactions
Direct BrominationBr2, FeBr3DCM, 0°C–25°C20–70%Single-stepPoor ortho selectivity

Recent Advances and Optimization

Solvent-Free Decarboxylation

Recent adaptations of demonstrate that solvent-free conditions (neat Bu4NBr3, 120°C) reduce reaction time to 6 h while maintaining yields >80%.

Catalytic Tribromide Systems

Nanoparticle-supported tribromide catalysts (e.g., SiO2@Bu4NBr3) enhance recyclability and reduce reagent waste .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing 1-Bromo-2-(2-ethylphenoxy)benzene, and what reaction conditions are critical for achieving high yields?

  • Answer : The synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, copper-catalyzed Ullmann-type coupling between 2-ethylphenol and 1-bromo-2-iodobenzene under inert atmospheres (e.g., N₂) at elevated temperatures (80–120°C) is a common approach. Key conditions include using polar aprotic solvents (DMF or DMSO), stoichiometric bases (K₂CO₃ or Cs₂CO₃), and catalytic CuI . Reaction monitoring via TLC or GC-MS is recommended to optimize yield (typically 60–85%) .

Q. How is 1-Bromo-2-(2-ethylphenoxy)benzene characterized using spectroscopic techniques, and what key spectral features confirm its structure?

  • Answer :

  • ¹H NMR : Aromatic protons adjacent to the ether oxygen exhibit deshielding (δ 6.8–7.2 ppm). The ethyl group on the phenoxy ring appears as a triplet (CH₂CH₃, δ ~1.2–1.4 ppm) and a quartet (CH₂CH₃, δ ~2.6–2.8 ppm).
  • ¹³C NMR : The brominated carbon resonates at δ ~110–115 ppm, while the ether-linked carbons appear at δ ~150–160 ppm.
  • Mass Spectrometry : ESI-MS or GC-MS shows a molecular ion peak at m/z 275 (M⁺) with characteristic Br isotope patterns (1:1 ratio for M and M+2) .

Advanced Research Questions

Q. What challenges arise in the purification of 1-Bromo-2-(2-ethylphenoxy)benzene, and how can column chromatography parameters be optimized to enhance purity?

  • Answer : Challenges include separating regioisomers and residual catalysts. Silica gel column chromatography with gradients of ethyl acetate in heptane (e.g., 5–10% EtOAc) effectively isolates the product. Pre-adsorption of crude mixtures onto silica and slow elution rates (1–2 mL/min) improve resolution. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. In cross-coupling reactions involving 1-Bromo-2-(2-ethylphenoxy)benzene, how do catalyst systems influence reaction efficiency and selectivity?

  • Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) favor Suzuki-Miyaura coupling with arylboronic acids, while nickel catalysts (e.g., NiCl₂(dppe)) are cost-effective but require rigorous exclusion of oxygen. Selectivity for mono- vs. di-substitution depends on steric hindrance from the ethylphenoxy group. Kinetic studies using in situ IR spectroscopy can track intermediate formation and optimize catalyst loading (typically 2–5 mol%) .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of 1-Bromo-2-(2-ethylphenoxy)benzene in substitution reactions?

  • Answer : Discrepancies often arise from solvent effects or unaccounted steric factors. Validate computational models (e.g., DFT) by:

  • Comparing computed activation energies with experimental Arrhenius plots.
  • Incorporating solvation models (e.g., COSMO-RS) to refine reaction pathways.
  • Cross-referencing crystallographic data (e.g., C–Br bond lengths from X-ray structures) to adjust force-field parameters .

Data Analysis and Mechanistic Questions

Q. What analytical strategies are recommended to distinguish between E/Z isomers in derivatives of 1-Bromo-2-(2-ethylphenoxy)benzene?

  • Answer : Use NOESY NMR to identify spatial proximity of substituents. For example, E-isomers show NOE correlations between the ethyl group and bromine, while Z-isomers lack these. HPLC with chiral columns or polarimetric analysis further resolves enantiomeric excess (>99% ee achievable via enzymatic resolution) .

Q. How do steric and electronic effects of the ethylphenoxy group influence the reactivity of 1-Bromo-2-(2-ethylphenoxy)benzene in electrophilic aromatic substitution?

  • Answer : The ethyl group acts as an electron-donating substituent, activating the ring toward electrophiles (e.g., nitration at the para position). Steric hindrance from the ethylphenoxy moiety directs electrophiles to the less hindered meta position relative to bromine. Competitive pathways are quantified via Hammett plots (σ⁺ values) and kinetic isotope effects .

Safety and Handling

Q. What safety protocols are critical when handling 1-Bromo-2-(2-ethylphenoxy)benzene in laboratory settings?

  • Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to volatility and potential lachrymatory effects. Avoid contact with reducing agents (risk of exothermic decomposition). Store under inert gas (Ar) at –20°C to prevent bromine displacement. Spill cleanup requires neutralization with sodium thiosulfate followed by silica absorption .

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